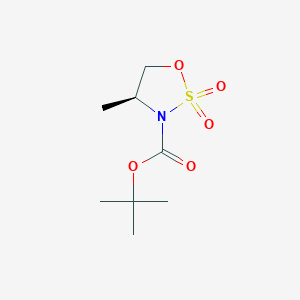
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide
Vue d'ensemble
Description
The compound 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide is a chemical entity that can be inferred to have potential biological activity based on the structure-activity relationships observed in similar compounds. For instance, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide has been synthesized and characterized, showing antitumor activity and a well-defined crystal structure . Similarly, 4-nitro-N-phenylbenzamides have been evaluated for anticonvulsant properties . These related compounds provide a basis for understanding the potential applications and properties of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, such as nucleophilic aromatic substitution (S_NAr) , and can include the use of multireactive building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid . The synthesis process is crucial for obtaining the desired compound with high purity and yield, which can then be used for further biological testing or material development.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide is often determined using techniques like X-ray diffraction . These studies reveal the spatial arrangement of atoms within the molecule and can provide insights into the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with nitrobenzamide moieties can undergo various chemical reactions, such as selective formation reactions or rearrangements . These reactions are influenced by the substituents on the benzamide ring and can lead to a wide range of products with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives are influenced by their molecular structure. For example, the degree of pyramidality of the amide nitrogen atom can affect the compound's reactivity . The presence of electron-withdrawing or electron-donating groups can also impact the compound's spectroscopic properties and its interaction with biological systems .
Applications De Recherche Scientifique
Antidiabetic Potential
Research has explored the synthesis of derivatives related to 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide and their potential as antidiabetic agents. A study by Thakral et al. (2020) focused on derivatives synthesized for inhibitory activity against α-glucosidase, an enzyme relevant to diabetes management. The compounds exhibited significant inhibitory activity, with molecular docking and dynamic simulations confirming their potential. The study underscores the importance of specific substituents on the phenyl ring in enhancing activity against diabetes-related enzymes, highlighting a promising direction for the development of new antidiabetic medications (Thakral, Narang, Kumar, & Singh, 2020).
Anticancer Applications
Niclosamide, a compound structurally related to 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide, has been modified to enhance its anticancer properties. Tang et al. (2017) synthesized derivatives of Niclosamide and tested them against various human cancer cell lines. The modifications aimed to optimize the drug's effectiveness as an anticancer agent, demonstrating the potential of chemical alterations in similar compounds for therapeutic applications. This research points to the broader applicability of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide derivatives in cancer treatment, providing a foundation for future studies in this area (Tang, Acuña, Fernandes, Chettiar, Li, & de Blanco, 2017).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This could involve potential applications of the compound, areas for further research, or possible modifications to improve the compound’s properties or reduce its hazards.
Please note that this is a general guide and the specific details would vary depending on the particular compound and the available research on it. For a detailed analysis of a specific compound, consulting scientific literature or databases, or working with a chemist or other expert in the field would be necessary. I hope this information is helpful! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-12-6-3-9(16(19)20)7-11(12)13(18)15-8-1-4-10(17)5-2-8/h1-7,17H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKVYRMRNZJQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427940 | |
| Record name | 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |
CAS RN |
22978-55-8 | |
| Record name | 2-Chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22978-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)


![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)



